molecular formula C10H16O2 B099588 [(2E,4E)-hexa-2,4-dienyl] butanoate CAS No. 16930-93-1

[(2E,4E)-hexa-2,4-dienyl] butanoate

Cat. No.: B099588
CAS No.: 16930-93-1
M. Wt: 168.23 g/mol
InChI Key: PTJGYWXDEDRLPB-TWTPFVCWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexa-2,4-dienyl butyrate typically involves the esterification of hexa-2,4-dien-1-ol with butyric acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of hexa-2,4-dienyl butyrate follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: [(2E,4E)-hexa-2,4-dienyl] butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[(2E,4E)-hexa-2,4-dienyl] butanoate finds applications in various fields:

Mechanism of Action

The mechanism of action of hexa-2,4-dienyl butyrate involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, influence gene expression, and interact with cellular receptors. The compound’s effects are mediated through its ability to act as a ligand for specific receptors and its involvement in metabolic pathways .

Comparison with Similar Compounds

[(2E,4E)-hexa-2,4-dienyl] butanoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. Its fruity aroma and potential biological activities make it a valuable compound in various applications .

Properties

CAS No.

16930-93-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(2E,4E)-hexa-2,4-dienyl] butanoate

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3,5-7H,4,8-9H2,1-2H3/b5-3+,7-6+

InChI Key

PTJGYWXDEDRLPB-TWTPFVCWSA-N

SMILES

CCCC(=O)OCC=CC=CC

Isomeric SMILES

CCCC(=O)OC/C=C/C=C/C

Canonical SMILES

CCCC(=O)OCC=CC=CC

density

0.908-0.912

Key on ui other cas no.

16930-93-1

physical_description

Light yellow liquid;  Fruity, wine-like aroma with cheesy undertones

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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